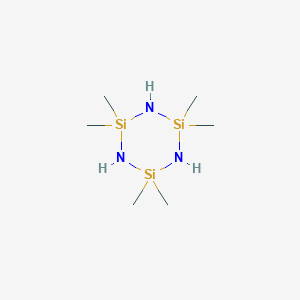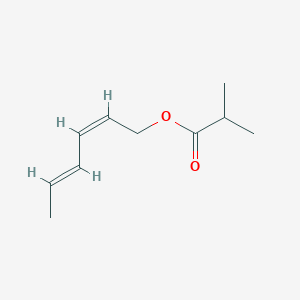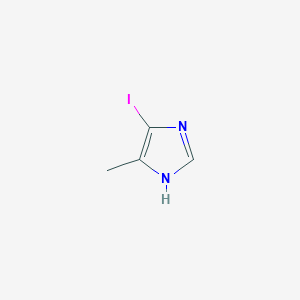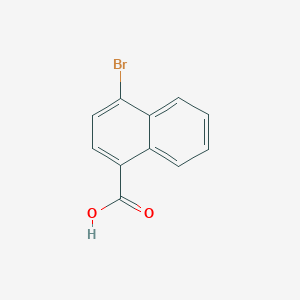
2,2,4,4,6,6-Hexametilciclotrisilazano
Descripción general
Descripción
2,2,4,4,6,6-Hexamethylcyclotrisilazane is a chemical compound with the formula C₆H₂₁N₃Si₃. It is also known by other names such as 1,1,3,3,5,5-Hexamethylcyclotrisilazane and Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl-. This compound consists of a six-membered ring with alternating silicon and nitrogen atoms, each silicon atom bonded to two methyl groups and each nitrogen atom bonded to one hydrogen atom .
Aplicaciones Científicas De Investigación
2,2,4,4,6,6-Hexamethylcyclotrisilazane has a wide range of applications in scientific research and industry:
Semiconductor Industry: It is used as a precursor for the deposition of silicon nitride and silicon carbonitride films.
Photoresist Formulations: The compound is an additive in photoresist formulations used in photolithography.
Liquid Chromatography: It has been proposed as an additive to silica for liquid chromatography.
Polymer Production: It serves as a solvent and reagent in the production of various polymers.
Mecanismo De Acción
Target of Action
2,2,4,4,6,6-Hexamethylcyclotrisilazane, also known as 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-triazatrisilinane, is primarily used in the semiconductor industry . It serves as a precursor for the deposition of films of silicon nitride and silicon carbonitride , which are crucial components in the fabrication of semiconductors . It is also used in the production of silicon dioxide nanoparticles .
Mode of Action
The compound interacts with its targets through chemical reactions that lead to the formation of silicon nitride and silicon carbonitride films . It can also react with hydrochloric acid to produce hydrogen chloride gas and zirconium oxide .
Biochemical Pathways
These compounds are integral to various industrial processes, particularly in the production of semiconductors and solar cells .
Result of Action
The primary result of the action of 2,2,4,4,6,6-Hexamethylcyclotrisilazane is the formation of silicon nitride and silicon carbonitride films . These films are essential in the production of semiconductors . Additionally, the compound can lead to the production of silicon dioxide nanoparticles, which are used in the fabrication of solar cells .
Métodos De Preparación
The synthesis of 2,2,4,4,6,6-Hexamethylcyclotrisilazane was first reported in 1948 by Brewer and Haber. The compound is typically prepared by introducing dimethyldichlorosilane (Si(CH₃)₂Cl₂) into liquid ammonia (NH₃), followed by extraction of the precipitate with benzene . The reaction yields a mixture of compounds, primarily the trimer (2,2,4,4,6,6-Hexamethylcyclotrisilazane) and the tetramer (octamethyltetrasilazane). The trimer can be separated from the mixture by fractional distillation .
Análisis De Reacciones Químicas
2,2,4,4,6,6-Hexamethylcyclotrisilazane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water, leading to the formation of silanols and ammonia.
Oxidation: It can be oxidized to form silicon dioxide and other silicon-containing compounds.
Substitution: The methyl groups attached to silicon can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include water, oxygen, and various organic and inorganic acids. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
2,2,4,4,6,6-Hexamethylcyclotrisilazane can be compared with other similar compounds such as:
Octamethylcyclotetrasilazane: This compound has a similar structure but contains four silicon and four nitrogen atoms in its ring.
Dimethylsilazane: A simpler compound with only one silicon and one nitrogen atom, often used as a building block for more complex silazanes.
The uniqueness of 2,2,4,4,6,6-Hexamethylcyclotrisilazane lies in its specific ring structure and the presence of multiple methyl groups, which confer distinct chemical properties and reactivity.
Conclusion
2,2,4,4,6,6-Hexamethylcyclotrisilazane is a versatile compound with significant applications in various scientific and industrial fields. Its unique structure and reactivity make it a valuable precursor for the synthesis of silicon-containing materials and other chemical transformations.
Propiedades
IUPAC Name |
2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H21N3Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGNJZRNHUJNEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H21N3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27495-71-2 | |
| Record name | Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27495-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4037748 | |
| Record name | 2,2,4,4,6,6-Hexamethylcyclotrisilazane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1009-93-4 | |
| Record name | 1,1,3,3,5,5-Hexamethylcyclotrisilazane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4,4,6,6-Hexamethylcyclotrisilazane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexamethylcyclotrisilazane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,4,4,6,6-Hexamethylcyclotrisilazane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4,6,6-hexamethylcyclotrisilazane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4,4,6,6-HEXAMETHYLCYCLOTRISILAZANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECL2W6GI8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)








![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)


